1-Chloroisoquinoline

Overview

Description

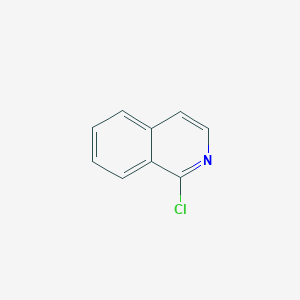

1-Chloroisoquinoline is a chemical compound with the empirical formula C9H6ClN and a molecular weight of 163.60 . It is a white to yellow low melting solid . It has been used in various chemical reactions, including Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides, Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters, and a homocoupling reaction to yield bis-isoquinoline .

Synthesis Analysis

1-Chloroisoquinoline has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters . Furthermore, it has been used in a homocoupling reaction to yield bis-isoquinoline .

Molecular Structure Analysis

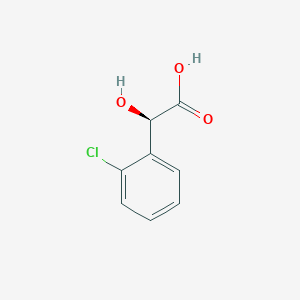

The molecular structure of 1-Chloroisoquinoline is represented by the SMILES string Clc1nccc2ccccc12 . The InChI key for 1-Chloroisoquinoline is MSQCQINLJMEVNJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

1-Chloroisoquinoline has been used in various chemical reactions. It has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters . Furthermore, it has been used in a homocoupling reaction to yield bis-isoquinoline .

Physical And Chemical Properties Analysis

1-Chloroisoquinoline has a density of 1.3±0.1 g/cm3 . Its boiling point is 274.5±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.2±3.0 kJ/mol . The flash point is 158.0±5.4 °C . The index of refraction is 1.652 . The molar refractivity is 47.1±0.3 cm3 . The polar surface area is 13 Å2 . The polarizability is 18.7±0.5 10-24 cm3 . The surface tension is 49.3±3.0 dyne/cm . The molar volume is 128.7±3.0 cm3 .

Scientific Research Applications

Mn-Catalyzed Cross-Coupling

1-Chloroisoquinoline has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . This application is significant in the field of organic synthesis, where cross-coupling reactions are fundamental tools for creating carbon-carbon bonds.

Pd-Catalyzed Cross-Coupling

It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters . This type of reaction is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Homocoupling Reaction

1-Chloroisoquinoline has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis, which is a key process in the production of enantiomerically pure pharmaceuticals.

Preparation of Aminoisoquinolinylurea Derivatives

1-Chloroisoquinoline is used in the preparation of new aminoisoquinolinylurea derivatives . These derivatives show antiproliferative activity against melanoma cell lines, indicating potential applications in cancer research and treatment.

Control of Storage Age and Stability of Unstable Boronic Acids

It can also be applied to the control of storage age and stability of unstable boronic acids . This is important in the field of organic chemistry, where boronic acids are commonly used reagents.

Ligand for Asymmetric Synthesis

The enantiomers of bis-isoquinoline, which can be produced from 1-Chloroisoquinoline, might be very useful as a chiral ligand for asymmetric synthesis . Asymmetric synthesis is a critical process in the production of pharmaceuticals, as it allows for the selective production of a desired enantiomer.

Safety and Hazards

1-Chloroisoquinoline is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store in a well-ventilated place .

Mechanism of Action

Target of Action

1-Chloroisoquinoline is primarily used as a reactant in various chemical reactions, particularly in the field of medicinal chemistry

Mode of Action

The compound is involved in several types of chemical reactions. For instance, it has been used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It has also been used in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters . These reactions allow the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Biochemical Pathways

As a reactant in chemical synthesis, 1-Chloroisoquinoline does not directly interact with biochemical pathways. Instead, the products of its reactions may do so, depending on their specific structures and properties. The exact pathways affected would depend on the final compounds synthesized using 1-Chloroisoquinoline .

Result of Action

The primary result of 1-Chloroisoquinoline’s action is the formation of new organic compounds through various chemical reactions . The exact molecular and cellular effects would depend on the properties of these resulting compounds.

properties

IUPAC Name |

1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCQINLJMEVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173143 | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloroisoquinoline | |

CAS RN |

19493-44-8 | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19493-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the molecular formula and weight of 1-chloroisoquinoline?

A1: 1-Chloroisoquinoline has a molecular formula of C9H6ClN and a molecular weight of 163.61 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 1-chloroisoquinoline?

A2: Researchers frequently utilize FTIR and FT-Raman spectroscopy to analyze the vibrational modes of 1-chloroisoquinoline. [] These techniques provide valuable insights into the compound's molecular structure and bonding characteristics. Additionally, Carbon-13 NMR studies have been conducted to understand chlorine-nitrogen interactions and N-oxide effects in 1-chloroisoquinoline and its derivatives. []

Q3: Can you describe a common synthetic route for 1-chloroisoquinoline?

A3: 1-Aminoisoquinoline can be synthesized from 1,4-dichloroisoquinoline via the 1-phenoxy-4-chloro derivative. This method can also be adapted to synthesize 1-aminoisoquinoline from 1-chloroisoquinoline with good yields. []

Q4: How does 1-chloroisoquinoline react with ketone carbanions?

A4: While specific details require referencing the original research, studies have investigated the reactions of 1-chloroisoquinoline with various ketone carbanions. [] These reactions can lead to the formation of diverse isoquinoline derivatives with potential applications in various fields.

Q5: How does the reaction of 1-chloroisoquinoline with peracetic acid proceed?

A5: The specific outcome of reacting 1-chloroisoquinoline with peracetic acid is detailed in the cited research note. []

Q6: Can you explain the use of bromotrimethylsilane in halogen/halogen displacement reactions with 1-chloroisoquinoline?

A6: Bromotrimethylsilane facilitates the conversion of 1-chloroisoquinoline to 1-bromoisoquinoline. [] This method highlights the versatility of 1-chloroisoquinoline as a starting material for synthesizing various substituted isoquinoline derivatives. Furthermore, reacting 1-chloroisoquinoline with in situ generated iodotrimethylsilane results in the formation of 1-iodoisoquinoline. []

Q7: How can phthalide-3-carboxylic acid be utilized in reactions involving 1-chloroisoquinoline?

A7: Researchers have explored the decarboxylation of phthalide-3-carboxylic acid in the presence of 1-chloroisoquinoline. [] This reaction leads to the alkylation of the isoquinoline ring at the C1 position with a phthalidyl group, showcasing the potential for synthesizing complex heterocyclic compounds.

Q8: What is the role of 1-chloroisoquinoline in the synthesis of 8H-dibenzo(a,g)quinolizin-8-ones?

A8: 1-chloroisoquinoline serves as a crucial starting material in the synthesis of 8H-dibenzo(a,g)quinolizin-8-ones. [] These compounds, particularly caseadine, exhibit biological activities, making this synthetic route significant in medicinal chemistry.

Q9: How is 1-chloroisoquinoline employed in the synthesis of fluoroalkoxyquinolines?

A9: 1-chloroisoquinoline serves as a substrate in the nucleophilic substitution reaction with hexafluoro-2-propanol and trifluoroethanol, yielding C4 fluoroalkoxyquinolines. [] This method offers a catalyst- and additive-free approach for synthesizing fluoroalkoxyquinolines, highlighting the reactivity of 1-chloroisoquinoline in nucleophilic aromatic substitution reactions.

Q10: Describe the significance of 1-chloroisoquinoline in palladium-catalyzed amination reactions.

A10: 1-Chloroisoquinolines can undergo palladium-catalyzed amination reactions, specifically with BINAP as a ligand and microwave irradiation, to yield 1,3-disubstituted isoquinolines. [, ] These reactions are valuable for synthesizing various isoquinoline derivatives, which are important building blocks in medicinal chemistry.

Q11: How is 1-chloroisoquinoline utilized in Sonogashira coupling reactions?

A11: 1-Chloroisoquinolines participate in copper-free Sonogashira coupling reactions, particularly with Pd(OAc)2/Ruphos as the catalyst system. [, ] This reaction leads to the formation of 1-alkynyl-3-substituted isoquinolines, demonstrating the versatility of 1-chloroisoquinolines in forming carbon-carbon bonds. Notably, this approach minimizes the undesired oxidative dimerization of alkynes. [, ]

Q12: Explain the role of 1-chloroisoquinoline in the synthesis of pyrimido[2.1-a]isoquinolines.

A12: 1-Chloroisoquinoline reacts with anthranilic acid to yield a benzo derivative of pyrimidoisoquinoline. [] This derivative can be further oxidized with potassium permanganate to produce 2-(o-carboxyphenyl)-4-quinazolone, highlighting the utility of 1-chloroisoquinoline in constructing complex heterocyclic systems.

Q13: How is 1-chloroisoquinoline involved in the synthesis of s-triazolo[3.4-a]isoquinolines?

A13: 1-Chloroisoquinoline serves as a key starting material in the synthesis of s-triazolo[3.4-a]isoquinolines. [] The specific synthetic routes and properties of the resulting s-triazolo[3.4-a]isoquinolines are discussed in the cited research.

Q14: What are some notable biological activities reported for 1-chloroisoquinoline derivatives?

A14: Derivatives of 1-chloroisoquinoline, specifically 1-aminoalkoxy-isoquinoline derivatives, have demonstrated local anesthetic activity. [] Further research has explored the anticancer properties of 1-functionalized isoquinolines synthesized from 3-hetarylisocoumarin, a precursor derived from 1-chloroisoquinoline. [] These compounds showed promising activity against various cancer cell lines while exhibiting low cytotoxicity. []

Q15: How does the structure of 1-aminoisoquinoline derivatives relate to their activity against dengue virus?

A15: In silico studies have investigated the antiviral activity of 1-aminoisoquinoline derivatives against dengue virus. [] These studies specifically focused on the interaction of these derivatives with the RdRp and MTase domains of the NS5 protein of the dengue virus. [] The presence of a nitro group in a specific molecule was found to be crucial for hydrogen bond interactions with key amino acid residues in both the RdRp and MTase domains, suggesting its importance for antiviral activity. []

Q16: Are there any reported applications of 1-chloroisoquinoline in the development of organic light-emitting diodes (OLEDs)?

A16: Research indicates the use of 1-chloroisoquinoline as a starting material in synthesizing a deep-red emitter for OLED applications. [] The compound, iridium(III) bis(1-phenylisoquinolinato-N,C’)(2-(benzo[d]oxazol-2-yl)phenol) (Ir(piq)2bop), was designed to suppress molecular aggregation and enhance performance by reducing self-quenching. [] This application highlights the versatility of 1-chloroisoquinoline in material science and optoelectronics.

Q17: What is the role of 1-chloroisoquinoline in the development of B-Raf kinase inhibitors?

A17: 1-Chloroisoquinoline is a key intermediate in the synthesis of [4,7’]bis-isoquinolinyl-1-yl-(2-tert-butyl-pyrimidine-5-yl)amine, a known B-Raf kinase inhibitor. [] This synthesis involves a palladium-catalyzed Negishi coupling reaction with 4-bromo-1-chloroisoquinoline as a key step. []

Q18: Have computational methods been employed to study 1-chloroisoquinoline?

A18: Yes, computational chemistry has been employed to investigate the molecular structure, aromaticity, and chemical reactivity of 1-chloroisoquinoline. [] These studies utilize quantum chemical calculations to provide a deeper understanding of the compound's properties and behavior.

Q19: Are there any established QSAR models for predicting the activity of 1-chloroisoquinoline derivatives?

A19: While specific QSAR models for 1-chloroisoquinoline derivatives are not explicitly mentioned in the provided abstracts, the research on anticancer activity and dengue virus inhibition [, ] suggests the potential for developing such models. These models could correlate the structure of 1-chloroisoquinoline derivatives with their biological activities, facilitating the design of new and potent compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)